Cyclopentylmethyl Acetate
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Overview
Description
Cyclopentylmethyl acetate is an organic compound that belongs to the class of esters. It is known for its pleasant fruity odor, which makes it a popular choice in the fragrance and flavor industries. The compound is used in various applications, including perfumes, cosmetics, and food flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylmethyl acetate can be synthesized through the esterification of cyclopentylmethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cyclopentylmethanol and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylmethyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyclopentylmethanol and acetic acid.
Reduction: The ester can be reduced to cyclopentylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Cyclopentylmethanol and acetic acid.
Reduction: Cyclopentylmethanol.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentylmethyl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant odor makes it useful in olfactory studies and research on scent perception.
Medicine: While not directly used as a drug, this compound is studied for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is widely used in the fragrance and flavor industries to impart fruity scents and flavors to various products.
Mechanism of Action
The mechanism of action of cyclopentylmethyl acetate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity odor. In chemical reactions, the ester linkage in this compound can be cleaved through hydrolysis, resulting in the formation of cyclopentylmethanol and acetic acid. The compound’s reactivity is influenced by the presence of the ester functional group, which can undergo various chemical transformations.
Comparison with Similar Compounds
Ethyl Acetate: Known for its use as a solvent in nail polish removers and glues.
Isopentyl Acetate:
Benzyl Acetate: Used in perfumes and as a flavoring agent, known for its pleasant floral scent.
Cyclopentylmethyl acetate is unique due to its cyclopentyl group, which imparts distinct physical and chemical properties compared to linear or aromatic esters.
Properties
CAS No. |
26600-49-7 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
cyclopentylmethyl acetate |
InChI |
InChI=1S/C8H14O2/c1-7(9)10-6-8-4-2-3-5-8/h8H,2-6H2,1H3 |
InChI Key |
JOULUEKBYUXFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCC1 |
Origin of Product |
United States |
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